N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine
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Overview
Description
The compound “N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine” is a complex organic molecule that contains several functional groups, including a thiazole ring, a nitro group, and a pyridinamine group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, is a five-membered ring containing a nitrogen atom and a sulfur atom . The nitro group (-NO2) is a common functional group in organic chemistry, and the pyridinamine part of the molecule is a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom) with an amino group (-NH2) attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, and the amino group in the pyridinamine part of the molecule could act as a base or nucleophile . The thiazole ring could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . For example, the presence of the nitro group could make the compound more polar and therefore more soluble in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities : The compound has been studied in the context of synthesizing new chemical entities with antimicrobial properties. For instance, derivatives of thiazole, a component of the compound, have shown potential in creating antimicrobials against bacterial and fungal pathogens (Wardkhan et al., 2008).
Anticancer Potential : There is research into the use of similar compounds for anticancer applications. For example, some thiazolo[3,2-a]pyridines demonstrate promising anticancer activity across various cancer cell lines (Altug et al., 2011). Additionally, celecoxib derivatives, which share structural similarities with the compound, have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Chemical Synthesis and Characterization : The compound and its derivatives have been a subject of interest in chemical synthesis. For instance, studies have focused on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions (Mohamed, 2021; Mohamed, 2014).
Electrochemical and Electrochromic Properties : Research has also explored the electrochemical and electrochromic properties of compounds structurally related to N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine, demonstrating potential applications in materials science (Hu et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, affecting their function and leading to the observed biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to have a wide range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-4-6-13(7-5-12)17-20-14(11-24-17)8-10-19-16-15(21(22)23)3-2-9-18-16/h2-7,9,11H,8,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTVPKMWYMEYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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